molecular formula C18H15BrN4O4S B449374 4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE

4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE

Cat. No.: B449374
M. Wt: 463.3g/mol
InChI Key: GJRGHHDRIGEYCV-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which can be synthesized by reacting 1-methylpyrazole with bromine under controlled conditions . This intermediate is then subjected to further reactions to introduce the carbohydrazonoyl and phenyl benzenesulfonate groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:

    Oxidation: The bromine atom can be oxidized to form different functional groups.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromine atom could yield a bromoalcohol, while substitution reactions could produce various substituted pyrazoles.

Scientific Research Applications

4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({(E)-2-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 1-BENZENESULFONATE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H15BrN4O4S

Molecular Weight

463.3g/mol

IUPAC Name

[4-[(E)-[(4-bromo-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C18H15BrN4O4S/c1-23-17(16(19)12-21-23)18(24)22-20-11-13-7-9-14(10-8-13)27-28(25,26)15-5-3-2-4-6-15/h2-12H,1H3,(H,22,24)/b20-11+

InChI Key

GJRGHHDRIGEYCV-RGVLZGJSSA-N

Isomeric SMILES

CN1C(=C(C=N1)Br)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

SMILES

CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN1C(=C(C=N1)Br)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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